8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula and a molecular weight of 247.58 g/mol. This compound is classified under the category of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound's structure features a bromine atom at position 8 and a chlorine atom at position 6 of the imidazo ring, along with an aldehyde functional group at position 3.
The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through several methods, typically involving multi-step organic reactions. A common approach includes:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to monitor the progress of reactions and confirm product identity.
The structure of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can be represented as follows:
The compound's molecular weight is 247.58 g/mol, with a melting point typically reported around 100-105 °C. Its solubility characteristics depend on the solvent used but generally exhibit moderate solubility in organic solvents.
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is reactive due to its electrophilic aldehyde group and can participate in various chemical reactions:
The reactivity profile of this compound makes it valuable in synthesizing more complex molecules in medicinal chemistry and material science.
The mechanism by which 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde exerts its biological effects typically involves interactions with specific biological targets such as enzymes or receptors.
Research indicates that compounds structurally similar to this one have shown activity against various pathogens and may possess anti-inflammatory properties.
8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde has several significant applications in scientific research:
This compound exemplifies the utility of halogenated heterocycles in advancing both medicinal chemistry and material science research, providing a foundation for further exploration into its properties and applications.
The imidazo[1,2-a]pyridine system offers three key advantages for drug design:
Table 2: Clinically Relevant Imidazo[1,2-a]pyridine Derivatives
Compound | Therapeutic Target | Clinical Status | Key Structural Features |
---|---|---|---|
Zolpidem | GABA_A receptor | Marketed (insomnia) | 2-Methyl-6-phenyl substituents |
AZD5438 | Pan-CDK inhibitor | Preclinical optimization | 2-Aminopyrimidine at C-3 |
LB-1 | Selective CDK9 inhibitor | Preclinical (IC₅₀ 9.22 nM) | 8-Bromo-6-chloro core with arylhydrazone |
W1131 | STAT3 inhibitor | Preclinical (gastric cancer) | 3-Carbaldehyde derivative |
Recent studies demonstrate the scaffold’s capacity for target diversification. Compound LB-1 (featuring the 8-bromo-6-chloroimidazo[1,2-a]pyridine core) exhibits potent CDK9 inhibition (IC₅₀ = 9.22 nM) with >100-fold selectivity over other kinases, highlighting the pharmacophore’s precision in anticancer applications [2]. Similarly, STAT3 inhibitors derived from this scaffold suppress tumor growth in patient-derived xenograft models of gastric cancer through disruption of the SH2 domain [6].
Halogenation strategically enhances pharmacological properties through:
Crystal studies confirm halogen positioning dictates molecular conformation. Derivatives with 6,8-dihalogenation adopt a coplanar arrangement between the imidazopyridine core and appended aryl groups (dihedral angles 0–5°), whereas monosubstituted analogs exhibit significant twisting (dihedrals >165°) [7]. This planarity enhances stacking interactions with protein aromatic residues like phenylalanine and tyrosine.
This compound serves as a multifunctional building block for oncology-focused drug discovery:
The strategic 6,8-dihalogenation pattern balances steric occupancy and electronic properties unavailable in mono-halogenated counterparts, positioning this compound as an indispensable intermediate for next-generation kinase and transcription factor inhibitors.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: